

# Application Notes and Protocols: Resolution of Tris(ethylenediamine)cobalt(III) Enantiomers

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## Compound of Interest

Compound Name: Tris(ethylenediamine)cobalt(III)

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This document provides a detailed procedure for the chemical resolution of the enantiomers of **Tris(ethylenediamine)cobalt(III)**, a classic experiment in inorganic chemistry with relevance to the principles of stereochemistry and chiral separation.

## Introduction

**Tris(ethylenediamine)cobalt(III)** chloride,  $[\text{Co}(\text{en})_3]\text{Cl}_3$ , is a coordination complex that exists as a pair of non-superimposable mirror images, known as enantiomers.[1][2] These enantiomers, designated as  $\Delta$  and  $\Lambda$ , are optically active, meaning they rotate the plane of polarized light in opposite directions.[2][3] The resolution of this racemic mixture into its individual enantiomers is a foundational technique in coordination chemistry, demonstrating the principles of chirality in octahedral complexes.[1][4] This procedure is crucial for studying the stereospecific properties of these complexes and has applications in asymmetric catalysis and as chiral resolving agents themselves.[5]

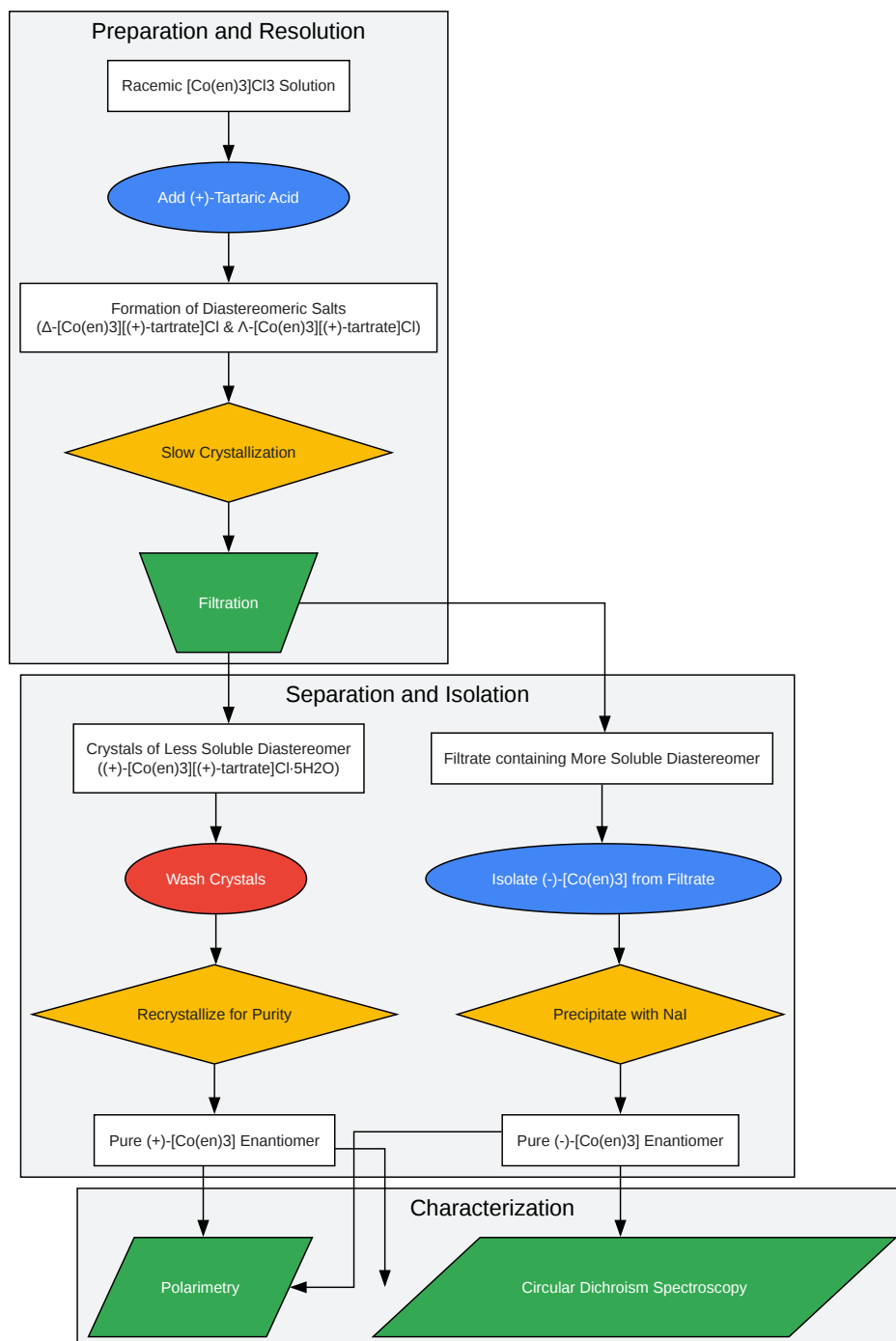
## Principle of Resolution

The resolution process relies on the conversion of the enantiomeric pair into diastereomers by reacting them with a chiral resolving agent. In this protocol, (+)-tartaric acid is used as the resolving agent.[1][4][6] The resulting diastereomeric salts,  $\Delta\text{-}[\text{Co}(\text{en})_3][(+)\text{-tartrate}]\text{Cl}$  and  $\Lambda\text{-}[\text{Co}(\text{en})_3][(+)\text{-tartrate}]\text{Cl}$ , have different physical properties, most notably different solubilities.[3][7] This difference in solubility allows for the selective crystallization of the less soluble

diastereomer, enabling their separation.<sup>[6][7]</sup> Once separated, the diastereomers can be converted back to the individual enantiomers of the cobalt complex.

## Mandatory Visualization

The following diagram illustrates the workflow for the resolution of **Tris(ethylenediamine)cobalt(III)** enantiomers.

Workflow for the Resolution of  $[\text{Co}(\text{en})_3]^{3+}$  Enantiomers[Click to download full resolution via product page](#)

Caption: Workflow for the resolution of  $[\text{Co}(\text{en})_3]^{3+}$  enantiomers.

## Experimental Protocols

Reagents	Equipment
Racemic Tris(ethylenediamine)cobalt(III) chloride ( $[\text{Co}(\text{en})_3]\text{Cl}_3$ )	Beakers (100 mL, 250 mL)
(+)-Tartaric acid	Stirring hot plate and magnetic stir bar
Sodium hydroxide (NaOH)	Filtration apparatus (Büchner funnel, filter flask)
Sodium iodide (NaI)	Ice bath
Ethanol (95% and absolute)	Polarimeter
Acetone	pH indicator paper
Distilled water	Watch glass
Hydrochloric acid (HCl, concentrated)	Spatula and weighing balance

The starting racemic complex is prepared by the air oxidation of a Co(II) salt in the presence of ethylenediamine.<sup>[1][4]</sup>

- Dissolve a cobalt(II) salt (e.g.,  $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ ) in water.
- Add an aqueous solution of ethylenediamine.
- Bubble air through the solution for several hours to oxidize Co(II) to Co(III).
- The resulting  $[\text{Co}(\text{en})_3]^{3+}$  complex can be isolated as the chloride salt by adding HCl and cooling, yielding yellow-orange crystals of racemic  $[\text{Co}(\text{en})_3]\text{Cl}_3$ .<sup>[1]</sup>

This protocol is adapted from established procedures.<sup>[6][7]</sup>

#### Step 1: Dissolution of the Racemic Complex

- In a 100 mL beaker, dissolve 6.0 g of racemic  $[\text{Co}(\text{en})_3]\text{Cl}_3$  in 20 mL of warm distilled water with stirring.<sup>[6]</sup>

#### Step 2: Formation of Diastereomeric Salts

- To the solution from Step 1, add 2.6 g of (+)-tartaric acid and stir until it dissolves.<sup>[6]</sup>

- Add 1.4 g of NaOH to the stirring solution.[\[6\]](#)
- Gently heat the solution until all solids have dissolved.

#### Step 3: Crystallization of the Less Soluble Diastereomer

- Remove the beaker from the heat and allow it to cool slowly to room temperature.
- Cover the beaker and let it stand undisturbed for at least 24 hours to allow for the slow crystallization of (+)-[Co(en)<sub>3</sub>][(+)-tartrate]Cl·5H<sub>2</sub>O.[\[6\]](#)[\[7\]](#)

#### Step 4: Isolation and Purification of (+)-[Co(en)<sub>3</sub>][(+)-tartrate]Cl·5H<sub>2</sub>O

- Collect the crystals by vacuum filtration.
- Save the filtrate for the isolation of the other enantiomer.
- Wash the crystals with a small amount of an ethanol-water mixture (e.g., 40% ethanol), followed by absolute ethanol.[\[7\]](#)
- For higher purity, the diastereomeric salt can be recrystallized by dissolving it in a minimum amount of hot water and allowing it to cool slowly.[\[7\]](#)
- Air-dry the purified crystals and determine the yield.

#### Step 5: Isolation of (-)-[Co(en)<sub>3</sub>]I<sub>3</sub>·H<sub>2</sub>O from the Filtrate

- To the filtrate saved from Step 4, add a concentrated solution of sodium iodide (NaI).
- Cool the solution in an ice bath to precipitate the less soluble iodide salt of the second enantiomer, (-)-[Co(en)<sub>3</sub>]I<sub>3</sub>·H<sub>2</sub>O.[\[3\]](#)[\[7\]](#)
- Collect the precipitate by filtration and wash with a cold NaI solution, followed by ethanol and then acetone.[\[7\]](#)
- Air-dry the product and determine the yield.

The optical purity of the resolved enantiomers is determined by measuring their specific rotation using a polarimeter.[7]

- Prepare solutions of known concentration for each enantiomer (as the iodide or chloride salt) in distilled water.
- Measure the optical rotation of each solution using a polarimeter at the sodium D-line (589 nm).
- Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l \times c)$  where  $\alpha$  is the observed rotation,  $l$  is the path length of the polarimeter tube in decimeters, and  $c$  is the concentration of the solution in g/mL.

## Data Presentation

Parameter	Value	Reference
Molar Mass of $[\text{Co}(\text{en})_3]\text{Cl}_3$	345.59 g/mol	[1]
Molar Mass of (+)-Tartaric Acid	150.09 g/mol	-
Specific Rotation of (+)- $[\text{Co}(\text{en})_3]^{3+}$	+89°	[3]
Specific Rotation of (-)- $[\text{Co}(\text{en})_3]^{3+}$	-89°	[3]
Wavelength for Polarimetry	589 nm (Sodium D-line)	-
Typical Solvent for Polarimetry	Water	[7]

## Troubleshooting

- No crystal formation: The solution may be too dilute. Gently evaporate some of the solvent. Ensure the solution is not supersaturated, which can be remedied by gentle reheating and slow cooling.[6]
- Low yield: The crystallization time may have been too short. Allow for a longer crystallization period. Ensure the washing steps are performed with cold solvents to minimize product loss.

- Low optical purity: The separation of the diastereomers may have been incomplete. Recrystallization of the diastereomeric salt is recommended to improve purity.<sup>[7]</sup>

## Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
- Handle cobalt compounds with care as they are potentially carcinogenic.
- Work in a well-ventilated fume hood, especially when using concentrated acids and organic solvents.
- Dispose of all chemical waste according to institutional guidelines.

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